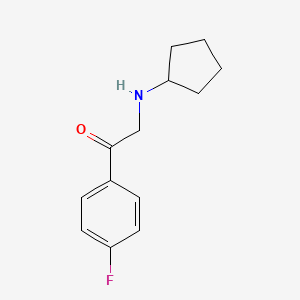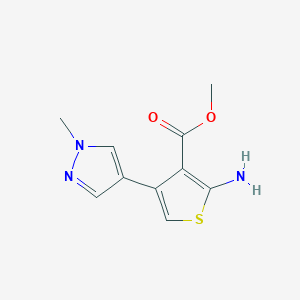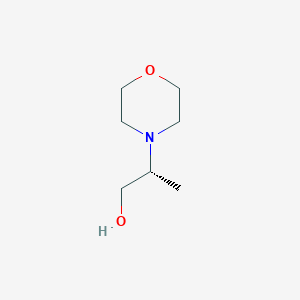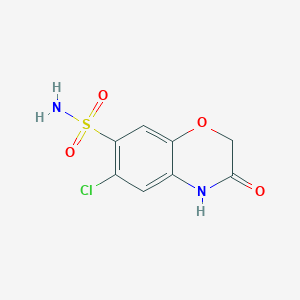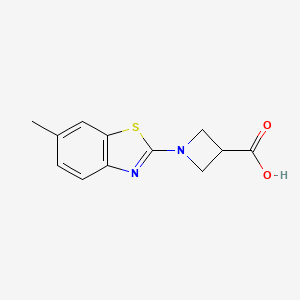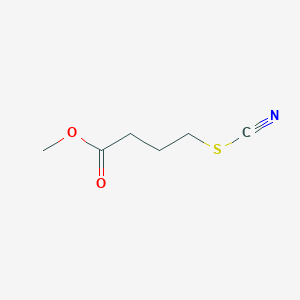
Methyl 4-thiocyanatobutanoate
Descripción general
Descripción
“Methyl 4-thiocyanatobutanoate” is a chemical compound with the molecular formula C6H9NO2S . It has a molecular weight of 159.21 g/mol . The IUPAC name for this compound is “methyl 4-thiocyanatobutanoate” and it has several synonyms including “METHYL 4-THIOCYANATOBUTANOATE” and "Methyl 4- (thiocyanato)butanoate" .
Molecular Structure Analysis
The InChI code for “Methyl 4-thiocyanatobutanoate” is1S/C6H9NO2S/c1-9-6(8)3-2-4-10-5-7/h2-4H2,1H3 . The compound has a complexity of 149 and a topological polar surface area of 75.4 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . Physical And Chemical Properties Analysis
“Methyl 4-thiocyanatobutanoate” has a molecular weight of 159.21 g/mol . It has an XLogP3-AA of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 159.03539970 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 4-thiocyanatobutanoate has been studied for its role in various synthetic processes and chemical reactions. Beyzaei, Aryan, and Moghadas (2015) developed a one-pot, two-step process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates, using ethyl 3-oxo-2-thiocyanatobutanoate as an intermediate. This process highlights the compound's utility in synthesizing thiazole derivatives, which are important in pharmaceutical chemistry (Beyzaei, Aryan, & Moghadas, 2015).
Ostapiuk et al. (2022) demonstrated the use of 4-aryl-3-thiocyanatobutan-2-ones, similar in structure to methyl 4-thiocyanatobutanoate, in Meerwein reactions for the synthesis of 2-aminothiazole-based heterocyclic systems. This study emphasizes the compound's role in creating complex heterocyclic structures, which are valuable in the development of new pharmaceuticals (Ostapiuk et al., 2022).
Pharmaceutical and Biological Research
Methyl 4-thiocyanatobutanoate and its derivatives have been explored for their potential in pharmaceutical and biological applications. The compound DZ2002, which is methyl 4-(adenin-9-yl)-2-hydroxybutanoate, a structurally related compound, has been studied for its immunosuppressive effects. Fu et al. (2006) discovered that DZ2002 ameliorates Experimental Autoimmune Encephalomyelitis by inhibiting T cell activation, suggesting its potential in treating autoimmune diseases like multiple sclerosis (Fu et al., 2006).
Struga et al. (2009) synthesized 1,3-thiazepine derivatives from compounds structurally similar to methyl 4-thiocyanatobutanoate and evaluated their pharmacological and antiviral activities, showing modest activity against HIV-1, BVDV, and YFV. This indicates the compound's potential role in developing new antiviral agents (Struga et al., 2009).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
methyl 4-thiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-10-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIRKFBWHMNISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681818 | |
| Record name | Methyl 4-(thiocyanato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-thiocyanatobutanoate | |
CAS RN |
79203-77-3 | |
| Record name | Methyl 4-(thiocyanato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



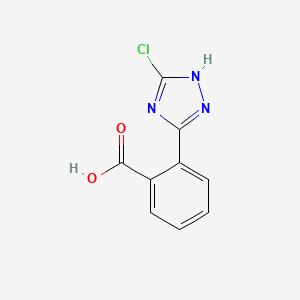
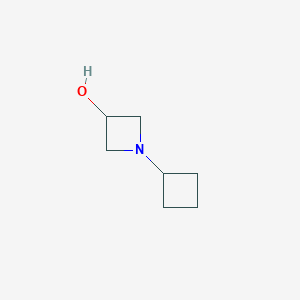
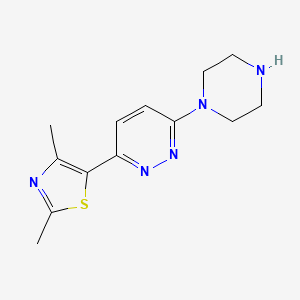
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)

